molecular formula C27H31N5O B5237225 N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Numéro de catalogue B5237225
Poids moléculaire: 441.6 g/mol
Clé InChI: YIKJOOIXOXQYNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

JNJ-40411813 acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. By blocking the kappa opioid receptor, JNJ-40411813 can modulate the release of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of pain and stress responses, and modulation of immune function. In animal models, JNJ-40411813 has been shown to reduce anxiety and depression-like behaviors, as well as reduce pain sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using JNJ-40411813 in lab experiments is its specificity for the kappa opioid receptor, which allows for targeted modulation of specific pathways. However, one limitation is the lack of clinical data on the compound, which may limit its potential therapeutic applications.

Orientations Futures

There are several future directions for research on JNJ-40411813, including further investigation into its potential therapeutic applications in various disease states, such as anxiety, depression, and pain management. Additionally, further research is needed to understand the long-term effects of JNJ-40411813 on neurotransmitter and immune function, as well as its potential for tolerance and addiction. Finally, the development of more selective and potent kappa opioid receptor antagonists may lead to the discovery of new therapeutic agents for various disease states.

Méthodes De Synthèse

The synthesis of JNJ-40411813 involves the reaction of 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylic acid with 1H-pyrazole-5-carboxylic acid, followed by coupling with 4-phenylbutanoyl chloride. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

JNJ-40411813 has shown potential in various scientific research applications, including neuroscience, cancer research, and pain management. In neuroscience, JNJ-40411813 has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, JNJ-40411813 has been shown to inhibit the growth of certain cancer cells by targeting specific pathways. In pain management, JNJ-40411813 has been shown to have analgesic effects in animal models.

Propriétés

IUPAC Name

N-[2-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c33-27(12-6-9-21-7-2-1-3-8-21)30-26-13-16-29-32(26)23-14-17-31(18-15-23)20-22-19-28-25-11-5-4-10-24(22)25/h1-5,7-8,10-11,13,16,19,23,28H,6,9,12,14-15,17-18,20H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKJOOIXOXQYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.